molecular formula C8H17NS B13977273 3-(Piperidin-2-yl)propane-1-thiol

3-(Piperidin-2-yl)propane-1-thiol

Cat. No.: B13977273
M. Wt: 159.29 g/mol
InChI Key: HZCCJEGMCZJSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-2-yl)propane-1-thiol is an organic compound that features a piperidine ring attached to a propane-1-thiol group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The thiol group (-SH) in this compound imparts unique chemical properties, making it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)propane-1-thiol typically involves the reaction of piperidine with a suitable thiolating agent. One common method is the reaction of piperidine with 3-chloropropane-1-thiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the chlorine, displacing the chlorine and forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various carbon-sulfur bonded compounds.

Scientific Research Applications

3-(Piperidin-2-yl)propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections or as a precursor to drug candidates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)propane-1-thiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes or receptors, through the formation of disulfide bonds or other covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The piperidine ring may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)propane-2,3-dione 4-allylthiosemicarbazone: This compound features a piperidine ring and a thiol group, similar to 3-(Piperidin-2-yl)propane-1-thiol, but with additional functional groups that impart different chemical properties.

    Piperidine derivatives: Various piperidine-based compounds are used in drug discovery and development due to their diverse biological activities.

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

3-piperidin-2-ylpropane-1-thiol

InChI

InChI=1S/C8H17NS/c10-7-3-5-8-4-1-2-6-9-8/h8-10H,1-7H2

InChI Key

HZCCJEGMCZJSQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.